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1-(2,2-difluoroethyl)-1H-pyrazol-4-

amine hydrochloride

Cat. No.: B1432222 Get Quote

In the landscape of contemporary medicinal chemistry, the pyrazole nucleus stands out as a

"privileged scaffold"—a molecular framework that consistently appears in a multitude of

biologically active compounds and approved pharmaceuticals.[1][2][3] Its utility stems from its

unique electronic properties, its ability to act as a versatile hydrogen bond donor and acceptor,

and its role as a stable, aromatic bioisostere for other cyclic systems.[3] The strategic

incorporation of fluorine atoms further enhances its value, often leading to improved metabolic

stability, increased binding affinity, and modulated physicochemical properties such as

lipophilicity and pKa.[4]

This guide focuses on a specific, high-value pyrazole derivative: 1-(2,2-difluoroethyl)-1H-
pyrazol-4-amine hydrochloride. This compound is a quintessential example of a modern

chemical building block, designed for purpose and ready for integration into drug discovery

programs. The 4-amino group provides a crucial chemical handle for diversification, while the

N1-difluoroethyl moiety acts as a key modulator of molecular properties.

As Senior Application Scientists, our goal is not merely to present data, but to provide a

comprehensive understanding of this molecule's structure, synthesis, and strategic application.

We will delve into the causality behind experimental choices and outline self-validating

protocols to ensure scientific rigor and reproducibility in your research endeavors.
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Molecular Structure and Physicochemical
Properties
A precise understanding of the molecule's identity is paramount. The target compound is the

hydrochloride salt of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine. It is crucial to distinguish this

structure from its isomer, 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine, and from the commercially

available, structurally distinct analog, 1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanamine

hydrochloride, which features an aminomethyl spacer at the C4 position.

The core structure consists of a pyrazole ring substituted at the N1 position with a 2,2-

difluoroethyl group and at the C4 position with an amine. The hydrochloride salt form enhances

stability and aqueous solubility, which is often advantageous for handling and subsequent

reactions.

Data Presentation: Key Physicochemical Properties
Property Value Source / Method

IUPAC Name
1-(2,2-difluoroethyl)-1H-

pyrazol-4-amine hydrochloride
---

Molecular Formula C₅H₈ClF₂N₃ Calculated

Molecular Weight 183.59 g/mol Calculated

CAS Number (Free Base) 1006333-08-9 BLDpharm[5]

Canonical SMILES (Free

Base)
C1=C(N=NN1CC(F)F)N PubChem[6] (modified)

Appearance
Expected to be a white to off-

white solid
Inferred

Solubility
Expected to be soluble in

water, methanol, and DMSO
Inferred from salt form

Synthesis Strategy and Experimental Protocol
The synthesis of 1,4-disubstituted pyrazoles requires careful control of regioselectivity. A robust

and logical pathway to the target molecule involves a two-step sequence starting from 4-nitro-
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1H-pyrazole. This precursor is ideal as the nitro group is a stable amine surrogate that can be

reduced in a later step.

The core strategy is as follows:

N1-Alkylation: Regioselective alkylation of 4-nitro-1H-pyrazole with a suitable 2,2-

difluoroethylating agent.

Nitro Group Reduction: Conversion of the 4-nitro group to the 4-amino group via catalytic

hydrogenation.

Salt Formation: Treatment with hydrochloric acid to yield the final product.

This approach is advantageous because it avoids handling potentially unstable or explosive

reagents sometimes associated with the synthesis of aminopyrazoles from other starting

materials.[7]

Diagram: Synthetic Workflow
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Step 1: N1-Alkylation

Step 2: Nitro Reduction

Step 3: Salt Formation

4-Nitro-1H-pyrazole

1,1-difluoro-2-iodoethane
Base (e.g., Cs₂CO₃)
Solvent (e.g., DMF)

1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole

Regioselective Alkylation

H₂ (g), Pd/C (10%)
Solvent (e.g., EtOH)

1-(2,2-difluoroethyl)-1H-pyrazol-4-amine

Catalytic Hydrogenation

HCl in Dioxane or Et₂O

1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
hydrochloride

Protonation

Click to download full resolution via product page

Caption: Proposed three-step synthesis of the target compound.
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Experimental Protocol: A Step-by-Step Guide
Part A: Synthesis of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole

Rationale: The choice of a strong base like cesium carbonate (Cs₂CO₃) and a polar aprotic

solvent like dimethylformamide (DMF) facilitates the deprotonation of the pyrazole nitrogen

and subsequent Sₙ2 reaction. 1,1-difluoro-2-iodoethane is a potent electrophile for this

alkylation. N-alkylation of nitropyrazoles is a well-established method.[5]

Procedure:

1. To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitro-1H-pyrazole

(1.0 eq).

2. Add anhydrous DMF to dissolve the starting material (approx. 10 mL per gram of

pyrazole).

3. Add cesium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature.

4. Add 1,1-difluoro-2-iodoethane (1.2 eq) dropwise to the suspension.

5. Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting

material is consumed (typically 4-6 hours).

6. Cool the mixture to room temperature and pour it into ice-water.

7. Extract the aqueous layer with ethyl acetate (3x).

8. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure.

9. Purify the crude product by column chromatography on silica gel (eluting with a

hexane/ethyl acetate gradient) to yield the pure N1-alkylated product. The N2-isomer may

also form and can be separated at this stage.

Part B: Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine (Free Base)
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Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro

groups to amines with high yield and selectivity. Palladium on carbon (Pd/C) is the standard

catalyst for this transformation.[5]

Procedure:

1. Dissolve the 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole (1.0 eq) from Part A in ethanol or

methanol in a hydrogenation vessel.

2. Carefully add 10% Pd/C catalyst (approx. 5-10% by weight of the substrate).

3. Seal the vessel and purge it with hydrogen gas (H₂).

4. Pressurize the vessel with H₂ (typically 1-3 atm or 50 psi) and stir vigorously at room

temperature.

5. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

6. Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (N₂ or

Ar).

7. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing

the pad with the reaction solvent.

8. Concentrate the filtrate under reduced pressure to obtain the crude amine, which is often

pure enough for the next step.

Part C: Formation of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride

Rationale: The formation of the hydrochloride salt is a straightforward acid-base reaction that

improves the compound's stability and handling characteristics.

Procedure:

1. Dissolve the crude amine from Part B in a minimal amount of a suitable anhydrous solvent

(e.g., diethyl ether or ethyl acetate).
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2. Slowly add a solution of hydrochloric acid (1.1 eq, e.g., 2M HCl in diethyl ether or 4M HCl

in 1,4-dioxane) with stirring.

3. A precipitate will typically form immediately. Continue stirring for 30 minutes at room

temperature.

4. Collect the solid product by vacuum filtration.

5. Wash the solid with a small amount of cold diethyl ether to remove any non-polar

impurities.

6. Dry the product under vacuum to yield the final hydrochloride salt.

Applications in Drug Discovery and Development
The title compound is not an end-product therapeutic but rather a strategic intermediate. Its

value lies in the combination of the 4-aminopyrazole core and the N1-difluoroethyl group.

The 4-Aminopyrazole Scaffold: This moiety is a cornerstone of many kinase inhibitors. The

amino group at the C4 position often serves as a key hydrogen-bonding donor, interacting

with the hinge region of the kinase active site. Furthermore, this primary amine is a versatile

synthetic handle for introducing a wide array of substituents to explore the solvent-front

region of the binding pocket, enabling fine-tuning of potency and selectivity. Pyrazole-

containing drugs are used to treat various cancers and inflammatory diseases.[3][8]

The 2,2-Difluoroethyl Group: Introducing a gem-difluoro motif adjacent to the pyrazole ring

has profound effects. The strong electron-withdrawing nature of the fluorine atoms can lower

the pKa of the pyrazole nitrogens, potentially altering binding interactions. Crucially, the C-F

bond is exceptionally strong, making the α-carbon resistant to metabolic oxidation (a

common metabolic pathway for N-ethyl groups), thereby increasing the compound's half-life

and bioavailability.[4]

Diagram: Role as a Versatile Synthetic Intermediate
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Chemical Transformations

Potential Drug Scaffolds

1-(2,2-difluoroethyl)-1H-
pyrazol-4-amine

Acylation
(R-COCl)

Sulfonylation
(R-SO₂Cl)

Reductive Amination
(R¹R²C=O, NaBH(OAc)₃)

Heterocycle Formation
(e.g., with β-ketoesters)

Amide Derivatives
(e.g., Kinase Inhibitors) Sulfonamide Analogs Substituted Amines

(e.g., GPCR Ligands)
Fused Pyrazolo-systems

(e.g., Pyrazolopyrimidines)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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